molecular formula C26H32O13 B1180763 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol CAS No. 147714-71-4

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Cat. No.: B1180763
CAS No.: 147714-71-4
M. Wt: 552.5 g/mol
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Description

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a naturally occurring iridoid glycoside isolated from the flowering parts of Buddleja asiatica Lour. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-tumor activities .

Mechanism of Action

Target of Action

The primary target of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the liver. This compound has been found to have substantial antihepatotoxic activity, which means it works to prevent damage to the liver .

Mode of Action

It is known that this compound interacts with the liver to exert its antihepatotoxic effects

Biochemical Pathways

Given its antihepatotoxic activity, it is likely that this compound affects pathways related to liver function and detoxification .

Result of Action

The primary result of the action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the prevention of liver damage. This compound has been found to have antihepatotoxic activity comparable to that of the lignan silymarin, a well-known liver protectant .

Action Environment

The efficacy and stability of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be influenced by various environmental factors. For example, storage conditions can affect the efficacy of this compound. It is generally recommended to store this compound at -20°C for long-term storage . Repeated freeze and thaw cycles should be avoided to maintain its efficacy .

Biochemical Analysis

Biochemical Properties

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antihepatotoxic activity, which suggests its interaction with liver enzymes and proteins involved in detoxification processes . The nature of these interactions often involves binding to active sites or allosteric sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress . Additionally, it may affect metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of its action.

Dosage Effects in Animal Models

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as hepatoprotection and antioxidant activity . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in preclinical studies.

Metabolic Pathways

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with liver enzymes involved in detoxification processes can enhance the metabolism of toxic substances, contributing to its hepatoprotective effects. Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects. Studying these transport and distribution mechanisms is essential for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its accumulation in the mitochondria could enhance its effects on cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(3’‘,4’‘-Dimethoxycinnamoyl)catalpol typically involves the esterification of catalpol with 3’‘,4’'-dimethoxycinnamic acid. The reaction is carried out under mild conditions using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be achieved through the extraction of the compound from Buddleja asiatica Lour. The extraction process involves defatting the plant material with a non-polar solvent, followed by extraction with an alcoholic solvent. The extract is then purified using chromatographic techniques to isolate the desired compound .

Types of Reactions:

    Oxidation: 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating liver diseases, inflammation, and cancer due to its anti-hepatotoxic, anti-inflammatory, and anti-tumor properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

    Catalpol: A parent compound with similar iridoid glycoside structure but lacks the cinnamoyl moiety.

    Aucubin: Another iridoid glycoside with similar pharmacological properties but different structural features.

    Loganin: An iridoid glycoside with a similar core structure but different substituents.

Uniqueness: 6-O-(3’‘,4’‘-Dimethoxycinnamoyl)catalpol is unique due to the presence of the 3’‘,4’'-dimethoxycinnamoyl group, which enhances its pharmacological activities compared to its parent compound, catalpol. This structural modification contributes to its increased antioxidant, anti-inflammatory, and anti-tumor properties .

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWZDBHHDVSKD-JFBQKNIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol?

A: While the provided research article describes the isolation and structural characterization of this compound from Buddleja asiatica Lour, it does not specifically investigate the antihepatotoxic activity of this individual compound. [] The research does report that the polar fraction containing this compound, along with other isolated compounds like iridoid glucosides and flavonoids, exhibited significant antihepatotoxic activity comparable to silymarin. [] Further research would be needed to isolate the specific contribution of this compound to the observed activity.

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